5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one
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Overview
Description
5,6,8-Trimethyl-2H-furo2,3-hbenzopyran-2-one is a chemical compound known for its unique structure and properties It belongs to the class of furobenzopyrans, which are heterocyclic compounds containing fused furan and benzopyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8-Trimethyl-2H-furo2,3-hbenzopyran-2-one typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, methyl cyanoacetate, and 1,3-cyclohexadione under microwave irradiation. This method is advantageous due to its short reaction times, high yields, and environmentally benign conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up, and the reactions can be conducted in aqueous solvents to minimize environmental impact. The process is designed to be efficient, with high selectivity and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5,6,8-Trimethyl-2H-furo2,3-hbenzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce new functional groups, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .
Scientific Research Applications
5,6,8-Trimethyl-2H-furo2,3-hbenzopyran-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 5,6,8-Trimethyl-2H-furo2,3-hbenzopyran-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of certain enzymes or activation of specific receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7H-Furo 3,2-gbenzopyran-7-one : Differing in the position of the furan ring and substituents .
2H-Furo[2,3-h]-1-benzopyran-2-one: Similar in structure but with different substituents.
Isopsoralen: Another furobenzopyran with distinct biological activities.
Uniqueness
5,6,8-Trimethyl-2H-furo2,3-hbenzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl groups enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
90370-13-1 |
---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
5,6,8-trimethylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C14H12O3/c1-7-6-11-13(16-7)9(3)8(2)10-4-5-12(15)17-14(10)11/h4-6H,1-3H3 |
InChI Key |
SQECVKHKIHDURX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C(=C(C3=C2OC(=O)C=C3)C)C |
Origin of Product |
United States |
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